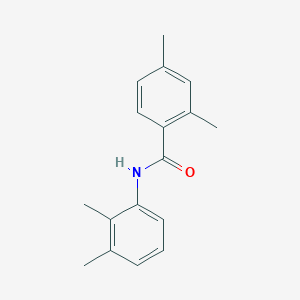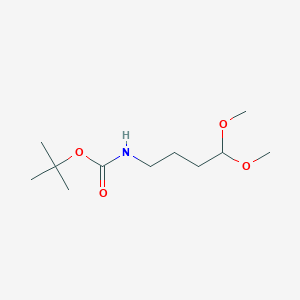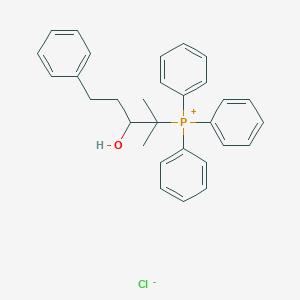
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a type of phosphonium salt, which is often used in various chemical reactions and applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Análisis De Reacciones Químicas
(3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, such as antiviral and antitumor agents.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific reaction conditions and the nature of the other reactants involved .
Comparación Con Compuestos Similares
Similar compounds to (3-Hydroxy-2-methyl-5-phenylpentan-2-yl)(triphenyl)phosphanium chloride include:
(Methoxymethyl)triphenylphosphonium chloride: Used in similar applications but has different reactivity due to the presence of a methoxy group.
Benzyltriphenylphosphonium chloride: Also used as a phase transfer catalyst but has a benzyl group instead of a hydroxy-phenyl group.
(Chloromethyl)triphenylphosphonium chloride: Used in organic synthesis with a chloromethyl group instead of a hydroxy-phenyl group.
These compounds share similar structural features but differ in their specific functional groups, which can significantly affect their reactivity and applications.
Propiedades
Número CAS |
654408-37-4 |
|---|---|
Fórmula molecular |
C30H32ClOP |
Peso molecular |
475.0 g/mol |
Nombre IUPAC |
(3-hydroxy-2-methyl-5-phenylpentan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C30H32OP.ClH/c1-30(2,29(31)24-23-25-15-7-3-8-16-25)32(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28;/h3-22,29,31H,23-24H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZNVLWMAXQGDLFX-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C(CCC1=CC=CC=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


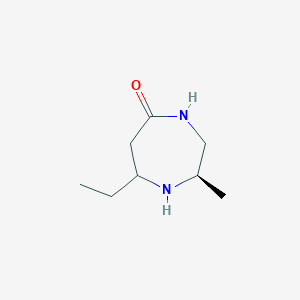

![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
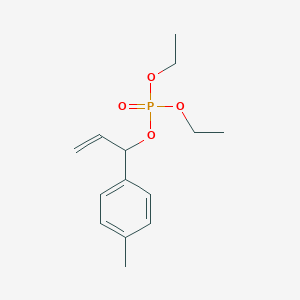
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

